molecular formula C19H12BrNO4 B13372849 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid

6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid

Cat. No.: B13372849
M. Wt: 398.2 g/mol
InChI Key: JDCDUWBTOHOKCO-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a bromo group and a methoxybenzofuran moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromo and methoxybenzofuran substituents. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Attachment of the Methoxybenzofuran Moiety: This step may involve a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and the brominated quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 6-Bromo-2-(5-hydroxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.

    Reduction: Formation of 2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    6-Chloro-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Similar structure with a chloro group instead of a bromo group, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromo group in 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H12BrNO4

Molecular Weight

398.2 g/mol

IUPAC Name

6-bromo-2-(5-methoxy-1-benzofuran-2-yl)quinoline-3-carboxylic acid

InChI

InChI=1S/C19H12BrNO4/c1-24-13-3-5-16-11(7-13)9-17(25-16)18-14(19(22)23)8-10-6-12(20)2-4-15(10)21-18/h2-9H,1H3,(H,22,23)

InChI Key

JDCDUWBTOHOKCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O

Origin of Product

United States

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